Cas no 367-31-7 (4-Fluorobenzene-1,2-diamine)
4-Fluorobenzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorobenzene-1,2-diamine
- 4-Fluoro-1,2-phenylenediamine
- 1,2-Diamino-4-fluorobenzene~3,4-Diaminofluorobenzene
- Fluoroophenylenediamine
- 4-Fluoro-o-phenylenediamine
- 1,2-Diamino-4-fluorobenzene
- 3,4-Diamino-1-fluorobenzene
- 3,4-Diaminofluorobenzene
- 2-amino-4-fluoroaniline
- 4-fluoro-1,2-diaminobenzene
- 1,2-Benzenediamine, 4-fluoro-
- 5-Fluoro-1,2-diaminobenzene
- 4-fluoro-1,2-benzenediamine
- 4-Fluoro-benzene-1,2-diamine
- PubChem4357
- 4-fluorophenylenediamine
- KSC497M6H
- 4-fluoro-1,2-phenylendiamine
- 4-fluoro-ortho-phenylenedi
- F0001-1053
- 4-fluoro-ortho-phenylenediamine
- EINECS 206-691-7
- SCHEMBL103128
- FT-0632050
- CL8380
- EN300-45055
- 4-Fluoro-1,2-phenylenediamine, 97%
- Z273611666
- DTXSID30190145
- BB 0258962
- KWEWNOOZQVJONF-UHFFFAOYSA-N
- MS-8972
- J-515396
- D3726
- NS00041452
- CCG-302500
- AKOS005292224
- AB01910
- SY016073
- AC-9694
- CS-W007604
- MFCD00042228
- 367-31-7
- AM61498
- 55495-99-3
- aniline, 2-amino-4-fluoro-
- DTXCID40112636
- 206-691-7
-
- MDL: MFCD00042228
- Inchi: 1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
- InChI Key: KWEWNOOZQVJONF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)N)N
- BRN: 2081075
Computed Properties
- Exact Mass: 126.05900
- Monoisotopic Mass: 126.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: Not available
- Density: 1.415
- Melting Point: 92.0 to 96.0 deg-C
- Boiling Point: 266.1°C at 760 mmHg
- Flash Point: 109.8℃
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 52.04000
- LogP: 2.15250
- Sensitiveness: Light Sensitive
- Solubility: Not available
4-Fluorobenzene-1,2-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
4-Fluorobenzene-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Fluorobenzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004630-1g |
3,4-Diamino-1-fluorobenzene |
367-31-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 004630-5g |
3,4-Diamino-1-fluorobenzene |
367-31-7 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 004630-25g |
3,4-Diamino-1-fluorobenzene |
367-31-7 | 97% | 25g |
£34.00 | 2022-03-01 | |
| Fluorochem | 004630-100g |
3,4-Diamino-1-fluorobenzene |
367-31-7 | 97% | 100g |
£104.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129142-5g |
4-Fluorobenzene-1,2-diamine |
367-31-7 | ≥98% | 5g |
¥113.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129142-100g |
4-Fluorobenzene-1,2-diamine |
367-31-7 | ≥98% | 100g |
¥1719.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129142-25g |
4-Fluorobenzene-1,2-diamine |
367-31-7 | ≥98% | 25g |
¥453.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129142-1g |
4-Fluorobenzene-1,2-diamine |
367-31-7 | ≥98% | 1g |
¥36.90 | 2023-09-02 | |
| Chemenu | CM118361-100g |
4-Fluoro-1,2-phenylenediamine |
367-31-7 | 95+% | 100g |
$215 | 2021-06-17 | |
| Alichem | A012001307-250mg |
4-Fluorobenzene-1,2-diamine |
367-31-7 | 95% | 250mg |
$475.20 | 2023-09-02 |
4-Fluorobenzene-1,2-diamine Suppliers
4-Fluorobenzene-1,2-diamine Related Literature
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Xi-Hui Yu,Xiao-Qiao Hong,Wen-Hua Chen Org. Biomol. Chem. 2019 17 1558
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Feng Ye,Zhaobin Chen,Xiaoli Zhao,Zidong Li,Xiaoniu Yang RSC Adv. 2016 6 692
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Pieter Verstappen,Jurgen Kesters,Wouter Vanormelingen,Ga?l H. L. Heintges,Jeroen Drijkoningen,Tim Vangerven,Lidia Marin,Simplice Koudjina,Beno?t Champagne,Jean Manca,Laurence Lutsen,Dirk Vanderzande,Wouter Maes J. Mater. Chem. A 2015 3 2960
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Gitish K. Dutta,Taehyo Kim,Hyosung Choi,Junghoon Lee,Dong Suk Kim,Jin Young Kim,Changduk Yang Polym. Chem. 2014 5 2540
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Tianze Li,Wei Shi,Quanxing Mao,Xuwei Chen J. Mater. Chem. C 2021 9 17357
Additional information on 4-Fluorobenzene-1,2-diamine
4-Fluorobenzene-1,2-diamine: A Comprehensive Overview
4-Fluorobenzene-1,2-diamine, also known by its CAS number 367-31-7, is a versatile aromatic amine compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which features a benzene ring substituted with two amino groups at the 1 and 2 positions and a fluorine atom at the 4 position. The presence of these functional groups imparts distinctive chemical properties, making it a valuable building block in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the potential of 4-fluorobenzene-1,2-diamine as a precursor for constructing complex heterocyclic compounds. Researchers have successfully utilized this compound to synthesize a variety of bioactive molecules, including potential drug candidates for treating neurological disorders and cancer. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated its role in the development of novel dopamine receptor agonists, which show promise in alleviating symptoms of Parkinson's disease.
The electronic properties of 4-fluorobenzene-1,2-diamine make it an ideal candidate for applications in materials science. Its ability to act as a coordinating ligand has been exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them suitable for gas storage and catalytic applications. A study published in Nature Communications reported the use of this compound to create highly efficient MOFs for carbon dioxide capture, showcasing its potential in environmental remediation.
Another emerging application of 4-fluorobenzene-1,2-diamine lies in the field of electrochemistry. Its redox properties have been leveraged to develop advanced electrode materials for lithium-ion batteries. Research conducted at the University of California has demonstrated that derivatives of this compound can significantly enhance the energy density and cycling stability of battery systems, addressing critical challenges in renewable energy storage.
The synthesis of 4-fluorobenzene-1,2-diamine has also seen notable improvements in recent years. Traditional methods involving diazotization and coupling reactions have been optimized to achieve higher yields and better purity levels. Moreover, green chemistry approaches have been implemented to minimize environmental impact during production. For example, researchers at ETH Zurich developed a catalytic process using palladium nanoparticles that reduces waste generation while maintaining high efficiency.
In terms of structural characterization, modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided unprecedented insights into the molecular geometry of 4-fluorobenzene-1,2-diamine. These studies have revealed subtle conformational changes that influence its reactivity and selectivity in different chemical environments.
Looking ahead, the versatility of 4-fluorobenzene-1,2-diamine suggests that it will continue to play a pivotal role in advancing both fundamental and applied research across multiple disciplines. Its unique combination of functional groups offers endless possibilities for innovation in drug discovery, materials engineering, and sustainable energy technologies.
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